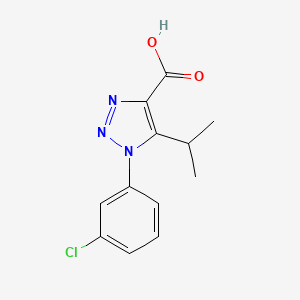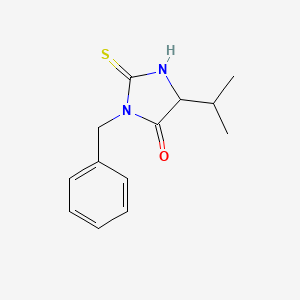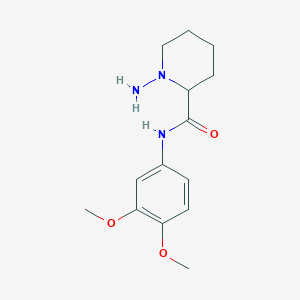
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine, also known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in the field of neuroscience, particularly in the treatment of depression, anxiety, and addiction.
作用機序
The exact mechanism of action of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine is not fully understood. However, it is believed that 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and addiction. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine also acts as a dopamine transporter blocker, which may contribute to its anti-addictive effects.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been shown to increase extracellular levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anti-addictive effects. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. BDNF has been implicated in the pathophysiology of depression and addiction.
実験室実験の利点と制限
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been extensively studied in preclinical models and has shown promising results for its potential therapeutic applications. However, there are also some limitations to the use of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine in lab experiments. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood. Additionally, 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been shown to have some side effects, including sedation and hypotension.
将来の方向性
There are several future directions for research on 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine. One area of interest is the development of more selective and potent compounds that target the 5-HT1A receptor. Another area of interest is the study of the long-term effects of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine on brain function and behavior. Additionally, the safety and efficacy of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine in clinical trials should be further investigated. Finally, the potential use of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine in combination with other drugs, such as SSRIs, should be explored.
合成法
The synthesis of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine involves the reaction of 1-(2-chlorophenyl)piperazine with 3-phenylpropanol in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent reduction, to yield 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine as the final product. The synthesis of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine is relatively straightforward, and the compound can be obtained in high yield and purity.
科学的研究の応用
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have antidepressant, anxiolytic, and anti-addictive effects in preclinical studies. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been studied as a potential treatment for cocaine addiction, alcohol dependence, and opioid withdrawal. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has also been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression.
特性
IUPAC Name |
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c20-18-10-4-5-11-19(18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11H,6,9,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGWRKFUAXNQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-(3-phenylpropyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5141603.png)

![2-ethoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5141613.png)
![2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B5141616.png)

![2-(benzyl{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5141631.png)


![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5141650.png)
![1-ethyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5141658.png)
![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5141672.png)
![N,N-dibenzyl-4-[(benzylthio)methyl]benzamide](/img/structure/B5141680.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5141696.png)
![3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5141701.png)